2-(4-butoxyphenyl)-4-{[(4-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

Kinase inhibitor design Scaffold substitution Target selectivity

This 2,4-disubstituted pyrazolo[1,5-a]pyrazine (CAS 1223775-31-2) offers a privileged kinase-inhibitor core with a substitution pattern complementary to the 4,6-disubstituted JAK-inhibitor patent space. Its 4-butoxyphenyl and 4-chlorobenzylsulfanyl groups deliver a distinct halogen-bonding profile (σp=0.23) and high lipophilicity (XLogP3-AA=5.8, TPSA=64.7 Ų) that places it in CNS drug-like chemical space. With zero H-bond donors and moderate-high logP, it is ideal for CNS-penetrant kinase screening and halogen-scanning SAR. Procurement secures a well-characterized, scalable reference standard for HPLC logD, PAMPA, and plasma-protein-binding method development.

Molecular Formula C23H22ClN3OS
Molecular Weight 424.0 g/mol
CAS No. 1223775-31-2
Cat. No. B6479274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-butoxyphenyl)-4-{[(4-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
CAS1223775-31-2
Molecular FormulaC23H22ClN3OS
Molecular Weight424.0 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl
InChIInChI=1S/C23H22ClN3OS/c1-2-3-14-28-20-10-6-18(7-11-20)21-15-22-23(25-12-13-27(22)26-21)29-16-17-4-8-19(24)9-5-17/h4-13,15H,2-3,14,16H2,1H3
InChIKeyKWTXJSONPHONHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Butoxyphenyl)-4-{[(4-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine (CAS 1223775-31-2): Procurement-Relevant Compound Identity and Structural Context


2-(4-Butoxyphenyl)-4-{[(4-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine (CAS 1223775-31-2) is a fully synthetic small molecule (C23H22ClN3OS, MW 424.0 g/mol) belonging to the pyrazolo[1,5-a]pyrazine class. Its core bicyclic scaffold is recognized in the patent literature as a kinase inhibitor pharmacophore, with documented activity against CDK2, JAK family kinases, and RET kinase in structurally related analogs [1]. The compound features a 4-butoxyphenyl substituent at position 2 and a 4-chlorobenzylsulfanyl group at position 4, a substitution pattern that distinguishes it from the 4,6-disubstituted variants that dominate the JAK inhibitor patent landscape [1]. PubChem computed properties include XLogP3-AA = 5.8, topological polar surface area = 64.7 Ų, and zero hydrogen bond donors, placing it within oral drug-like chemical space but with relatively high lipophilicity [2].

Why 2-(4-Butoxyphenyl)-4-{[(4-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine Cannot Be Trivially Replaced by In-Class Analogs


The pyrazolo[1,5-a]pyrazine scaffold is recognized as a privileged kinase inhibitor core, but small substitution changes profoundly alter target selectivity, potency, and pharmacokinetics [1]. The 4,6-substitution pattern found in the Array BioPharma JAK inhibitor series is structurally distinct from the 2,4-substitution pattern of the present compound, meaning that 4,6-substituted analogs cannot serve as functional surrogates [1]. Furthermore, replacement of the butoxy chain with shorter alkoxy groups (e.g., methoxy or ethoxy) alters lipophilicity (XLogP3-AA = 5.8 for the target compound) and may shift membrane permeability, while halogen substitution on the benzylsulfanyl ring (4-Cl vs. 2-Cl or 4-F) can modulate electronic effects and target binding. Without head-to-head profiling, any substitution carries unquantified risk of activity loss, selectivity shift, or altered ADME properties.

Quantitative Differentiation Evidence for 2-(4-Butoxyphenyl)-4-{[(4-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine (CAS 1223775-31-2) Against Closest Analogs


Substitution Pattern Divergence: 2,4- vs. 4,6-Disubstitution on the Pyrazolo[1,5-a]pyrazine Core

The Array BioPharma/Celgene patent family US 10,730,880 B2 explicitly claims 4,6-substituted pyrazolo[1,5-a]pyrazines as JAK kinase inhibitors, with exemplified compounds bearing substituents at positions 4 and 6 [1]. In contrast, the target compound bears substituents at positions 2 (4-butoxyphenyl) and 4 (4-chlorobenzylsulfanyl), leaving position 6 unsubstituted. This positional isomerism is likely to alter hinge-binding interactions with the kinase ATP pocket, as the pyrazine nitrogen at position 6 is a documented hydrogen bond acceptor in kinase inhibitor design.

Kinase inhibitor design Scaffold substitution Target selectivity

Lipophilicity (XLogP3-AA) Differentiation Against Shorter Alkoxy Chain Analogs

The target compound has a computed XLogP3-AA of 5.8 [1]. Replacing the butoxy chain with a methoxy group (i.e., 2-(4-methoxyphenyl) analog) would reduce XLogP by approximately 1.0–1.5 log units based on fragment-based calculations, significantly altering membrane permeability and potentially oral absorption. The 4-chlorobenzylsulfanyl group further contributes lipophilicity relative to unsubstituted benzyl analogs.

Lipophilicity ADME Membrane permeability

Halogen Substitution on Benzylsulfanyl Ring: 4-Cl vs. 2-Cl vs. 4-F vs. 3-Br Comparator Analysis

The target compound bears a 4-chlorophenylmethylsulfanyl group at position 4. Closely related analogs are commercially available with 2-chlorophenyl (EvitaChem, BenchChem), 4-fluorophenyl (BenchChem), and 3-bromophenyl (EvitaChem, Chemenu) substituents . The 4-Cl substitution provides a distinct electronic profile (σp = 0.23, Hammett) and size (van der Waals radius = 1.75 Å) compared to 4-F (σp = 0.06, r = 1.47 Å) or 3-Br (σm = 0.39, r = 1.85 Å), which may differentially influence halogen bonding interactions, metabolic stability (oxidative dehalogenation susceptibility), and CYP inhibition potential. No head-to-head biological data exist to quantify these differences.

Halogen bonding Electronic effects Target engagement

Topological Polar Surface Area and Hydrogen Bond Acceptor Count as Selectivity Determinants

The target compound has a computed topological polar surface area (TPSA) of 64.7 Ų and 4 hydrogen bond acceptors (HBAs) with zero hydrogen bond donors (HBDs) [1]. TPSA values below 60–70 Ų are generally associated with good blood-brain barrier penetration, while values above 80–90 Ų favor peripheral restriction. The 4-chlorophenylmethylsulfanyl group contributes minimal polarity, whereas replacement with a 3-methoxyphenylmethyl analog (TPSA increase due to additional ether oxygen) would push TPSA higher, potentially altering CNS penetration. Zero HBD count eliminates hydrogen bond donor interactions, which may reduce off-target binding to proteins requiring donor interactions.

Polar surface area Blood-brain barrier penetration Kinase selectivity

Optimal Research and Procurement Scenarios for 2-(4-Butoxyphenyl)-4-{[(4-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine


Kinase Inhibitor Screening Libraries Requiring 2,4-Disubstituted Scaffold Diversity

The compound is structurally appropriate for inclusion in kinase-focused screening libraries where diversification of substitution positions is critical. Its 2,4-disubstitution pattern complements the 4,6-substituted JAK inhibitor series (US 10,730,880 B2) [1], enabling exploration of alternative hinge-binding geometries. Procurement should be prioritized when screening campaigns aim to identify novel kinase inhibitor chemotypes with distinct binding modes not covered by existing 4,6-substituted patent space.

Lipophilicity-Driven CNS Drug Discovery Programs

With XLogP3-AA = 5.8 and TPSA = 64.7 Ų, the compound occupies the favorable CNS drug-like space (TPSA < 70 Ų, moderate-high logP). CNS drug discovery teams seeking brain-penetrant kinase inhibitors should select this compound over more polar analogs (e.g., 2-(4-methoxyphenyl) or 3-methoxyphenylmethylsulfanyl variants) to maximize passive CNS penetration. The absence of hydrogen bond donors further supports CNS permeability [1].

Structure-Activity Relationship (SAR) Studies on Halogen-Dependent Target Engagement

The 4-chlorobenzylsulfanyl group offers a distinct halogen bonding profile (σp = 0.23, van der Waals radius = 1.75 Å) compared to commercially available 4-fluorophenyl (CAS analog) and 3-bromophenyl (CAS 1224001-11-9) analogs. Medicinal chemistry teams conducting halogen-scanning SAR should procure this compound as part of a systematic halogen series to map halogen bonding requirements and metabolic stability trends at the target binding site.

Reference Compound for Pyrazolo[1,5-a]pyrazine Physicochemical Profiling

The compound can serve as a well-defined reference standard for physicochemical method development (HPLC logD, PAMPA permeability, plasma protein binding) due to its fully characterized computed properties and distinct UV chromophore. Its high lipophilicity (XLogP = 5.8) makes it suitable as a high-retention calibrant in reversed-phase chromatographic assays. Procurement for analytical method qualification is justified by the availability of orthogonal structural characterization data (InChIKey, exact mass) from PubChem [1].

Quote Request

Request a Quote for 2-(4-butoxyphenyl)-4-{[(4-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.